Cas no 55306-05-3 ((1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate)

(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate structure
55306-05-3 structure
Nome del prodotto:(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate
Numero CAS:55306-05-3
MF:C20H28O6
MW:364.432726860046
CID:943698
PubChem ID:11953938

(1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,3E)-5-hydroxy-1-{(2R,3R)-2-[(1E)-3-hydroxy-2-methylprop-1-en-1-yl]-4-methylidene-5-oxotetrahydrofuran-3-yl}-3-methylpent-3-en-1-yl (2Z)-2-methylbut-2-enoate
    • (Z)-2-Methyl-2-butenoic acid [(R,E)-5-hydroxy-3-methyl-1-[(2R,3R)-tetrahydro-2-[(E)-3-hydroxy-2-methyl-1-propenyl]-4-methylene-5-oxofuran-3-yl]-3-pentenyl] ester
    • Pycnolide
    • Q27108129
    • [(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate
    • [(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methyl-prop-1-enyl]-4-methylene-5-oxo-tetrahydrofuran-3-yl]-3-methyl-pent-3-enyl] (Z)-2-methylbut-2-enoate
    • (1R,3E)-5-Hydroxy-3-methyl-1-[(2R,3R)-tetrahydro-2-[(1E)-3-hydroxy-2-methyl-1-propen-1-yl]-4-methylene-5-oxo-3-furanyl]-3-penten-1-yl (2Z)-2-methyl-2-butenoate
    • DTXSID701099728
    • 55306-05-3
    • C09535
    • CHEBI:8652
    • DB-225123
    • Inchi: InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1
    • Chiave InChI: GHEIESSKOYFMTB-XSBMVCGPSA-N
    • Sorrisi: CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO

Proprietà calcolate

  • Massa esatta: 364.18864
  • Massa monoisotopica: 364.18858861g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 9
  • Complessità: 641
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.1Ų
  • XLogP3: 2.7

Proprietà sperimentali

  • PSA: 93.06
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica